3-{5-Chloro-6-oxo-4-[(2-phenylethyl)amino]-1,6-dihydropyridazin-1-YL}adamantane-1-carboxylic acid
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Overview
Description
3-{5-Chloro-6-oxo-4-[(2-phenylethyl)amino]-1,6-dihydropyridazin-1-YL}adamantane-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a pyridazinone ring fused with an adamantane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-Chloro-6-oxo-4-[(2-phenylethyl)amino]-1,6-dihydropyridazin-1-YL}adamantane-1-carboxylic acid typically involves multiple steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the reaction of hydrazine derivatives with diketones under acidic conditions.
Introduction of the Adamantane Moiety: The adamantane carboxylic acid can be introduced via a coupling reaction with the pyridazinone intermediate using reagents such as carbodiimides.
Amidation: The final step involves the amidation reaction where the phenylethylamine is coupled with the chlorinated pyridazinone-adamantane intermediate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethylamine moiety, using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can occur at the pyridazinone ring, potentially converting the keto group to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The chlorine atom on the pyridazinone ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridazinone derivatives.
Scientific Research Applications
3-{5-Chloro-6-oxo-4-[(2-phenylethyl)amino]-1,6-dihydropyridazin-1-YL}adamantane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{5-Chloro-6-oxo-4-[(2-phenylethyl)amino]-1,6-dihydropyridazin-1-YL}adamantane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-{5-Chloro-6-oxo-4-[(2-phenylethyl)amino]-1,6-dihydropyridazin-1-YL}adamantane-1-carboxylic acid analogs: Compounds with similar structures but different substituents on the pyridazinone or adamantane moieties.
Pyridazinone derivatives: Compounds containing the pyridazinone ring but lacking the adamantane moiety.
Adamantane derivatives: Compounds containing the adamantane moiety but lacking the pyridazinone ring.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in simpler analogs. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H26ClN3O3 |
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Molecular Weight |
427.9 g/mol |
IUPAC Name |
3-[5-chloro-6-oxo-4-(2-phenylethylamino)pyridazin-1-yl]adamantane-1-carboxylic acid |
InChI |
InChI=1S/C23H26ClN3O3/c24-19-18(25-7-6-15-4-2-1-3-5-15)13-26-27(20(19)28)23-11-16-8-17(12-23)10-22(9-16,14-23)21(29)30/h1-5,13,16-17,25H,6-12,14H2,(H,29,30) |
InChI Key |
SQNYUQZVNJIZKC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C(=O)C(=C(C=N4)NCCC5=CC=CC=C5)Cl)C(=O)O |
Origin of Product |
United States |
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